molecular formula C24H20ClN3O2S2 B3937113 1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA

1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA

Cat. No.: B3937113
M. Wt: 482.0 g/mol
InChI Key: QLOPXKXTOPHYLP-UHFFFAOYSA-N
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Description

1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA is a complex organic compound that features a benzothiazole moiety, a thiourea linkage, and a chlorinated ethoxybenzoyl group

Preparation Methods

The synthesis of 1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzothiazole moiety and the chlorinated ethoxybenzoyl group.

    Reaction Conditions: The benzothiazole derivative is reacted with an isothiocyanate under mild conditions to form the thiourea linkage. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Industrial Production: For large-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorinated ethoxybenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reactions are often conducted at room temperature or under reflux conditions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols.

Scientific Research Applications

1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

1-[5-(1,3-BENZOTHIAZOL-2-YL)-2-METHYLPHENYL]-3-(3-CHLORO-4-ETHOXYBENZOYL)THIOUREA can be compared with other benzothiazole derivatives:

    Similar Compounds: Compounds such as 2-aminobenzothiazole, benzothiazole-2-thiol, and benzothiazole-2-carboxylic acid share structural similarities.

    Uniqueness: The presence of the thiourea linkage and the chlorinated ethoxybenzoyl group distinguishes it from other benzothiazole derivatives, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S2/c1-3-30-20-11-10-15(12-17(20)25)22(29)28-24(31)27-19-13-16(9-8-14(19)2)23-26-18-6-4-5-7-21(18)32-23/h4-13H,3H2,1-2H3,(H2,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOPXKXTOPHYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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